AGI-6780

Description

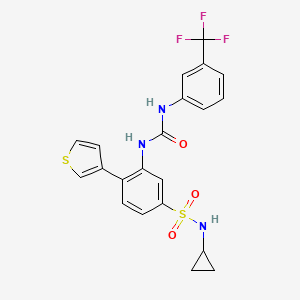

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAWRGNYALGPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744321 | |

| Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432660-47-3 | |

| Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AGI-6780: A Targeted Approach to Reverse Oncometabolism in IDH2-Mutant Cancers

A Technical Guide on the Mechanism of Action of AGI-6780 in IDH2-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in several cancers, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular processes, primarily by inhibiting α-ketoglutarate-dependent dioxygenases, which leads to epigenetic alterations and a block in cellular differentiation. This compound is a potent and selective small-molecule inhibitor of the IDH2 R140Q mutant enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on 2-HG levels, cellular differentiation, and the underlying signaling pathways. It also includes a compilation of quantitative data and detailed experimental protocols to support further research and development in this area.

Core Mechanism of Action: Allosteric Inhibition of Mutant IDH2

This compound functions as a highly selective, allosteric inhibitor of the IDH2 R140Q mutant enzyme.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to the dimer interface of the mutant IDH2 enzyme.[1][2][3] This allosteric binding event locks the enzyme in an open, inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2][3] Crystallography studies have confirmed this unique binding mode, revealing the molecular interactions that underpin its specificity and potency.[1][2] The inhibition is characterized by slow-tight binding kinetics, indicating a durable and effective suppression of the mutant enzyme's activity.[1][4]

The direct consequence of this compound's interaction with mutant IDH2 is a significant and dose-dependent reduction in intracellular and extracellular levels of 2-HG in cancer cells harboring the IDH2 R140Q mutation.[2][5] This restoration of a more physiological metabolic state is the critical first step in reversing the oncogenic effects of the IDH2 mutation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference(s) |

| IDH2 R140Q (homodimer) | 23 ± 1.7 | 16 h preincubation | [5][6][7] |

| IDH2 R140Q (heterodimer) | 4 | 16 h preincubation | [8] |

| Wild-type IDH2 | 190 ± 8.1 | 16 h preincubation | [5][6] |

| IDH1 R132H | >100,000 | 48 h incubation | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Mutation | IC50 (nM) for 2-HG Reduction | Effect | Reference(s) |

| U87 glioblastoma | IDH2 R140Q | 11 ± 2.6 | Inhibition of 2-HG production | [6][9] |

| TF-1 erythroleukemia | IDH2 R140Q | 18 ± 0.51 | Inhibition of 2-HG production & induction of differentiation | [6][9] |

| Primary human AML cells | IDH2 R140Q | Not specified | Induction of blast differentiation | [4][7] |

Reversal of Differentiation Block and Induction of Maturation

The accumulation of 2-HG in IDH2-mutant cells leads to a hypermethylation phenotype, affecting both DNA and histones, which in turn blocks cellular differentiation.[4][10] By reducing 2-HG levels, this compound effectively reverses this epigenetic blockade.[4][10] In preclinical models of IDH2-mutant leukemia, treatment with this compound has been shown to induce the differentiation of immature blast cells into mature granulocytes and macrophages.[4][9][11] This is a key therapeutic outcome, as it forces the cancer cells to mature and ultimately undergo apoptosis, rather than proliferating uncontrollably.

In TF-1 erythroleukemia cells engineered to express the IDH2 R140Q mutation, this compound treatment restores their ability to undergo erythropoietin (EPO)-induced differentiation.[5][6] This is accompanied by the re-expression of key differentiation markers such as KLF1 and hemoglobin G1/2.[5][6]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is centered on the direct inhibition of the mutant IDH2 enzyme and the subsequent downstream effects of 2-HG reduction.

Figure 1. this compound Mechanism of Action.

Experimental Protocols

IDH2 Enzymatic Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by quantifying the depletion of the cofactor NADPH.[5][6][12]

Materials:

-

Recombinant wild-type or mutant IDH2 enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-ketoglutarate (substrate)

-

NADPH (cofactor)

-

Diaphorase

-

Resazurin

-

96-well or 384-well microplates

-

Plate reader capable of fluorescence measurement (Ex/Em: ~544/590 nm)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.[5][6]

-

Serially dilute this compound in DMSO to create a concentration gradient.

-

In a microplate, add the assay buffer, IDH2 enzyme, and the test compound (this compound).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 1 hour or 16 hours) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the remaining NADPH by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product resorufin.[5][6][12]

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition of IDH2 activity at each concentration of this compound and determine the IC50 value.

Figure 2. IDH2 Enzymatic Activity Assay Workflow.

Cellular Differentiation Assay in TF-1 IDH2 R140Q Cells

This assay assesses the ability of this compound to overcome the differentiation block in leukemia cells.[6]

Materials:

-

TF-1 erythroleukemia cells engineered to express IDH2 R140Q

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 ng/mL GM-CSF)

-

This compound

-

Erythropoietin (EPO)

-

Benzidine solution (for hemoglobin staining) or flow cytometry antibodies for differentiation markers (e.g., CD71, CD235a)

Procedure:

-

Culture TF-1 IDH2 R140Q cells in complete medium.

-

Plate the cells at a suitable density in a multi-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 0.2 µM and 1 µM) for 4-6 days.[6]

-

Induce differentiation by adding EPO to the culture medium.

-

After an additional incubation period (e.g., 4 days), assess cellular differentiation.

-

For benzidine staining: Centrifuge the cells onto a slide, fix, and stain with benzidine solution. Differentiated, hemoglobin-containing cells will stain blue. Count the percentage of blue-positive cells.

-

For flow cytometry: Stain the cells with fluorescently labeled antibodies against erythroid differentiation markers and analyze using a flow cytometer.

Colony Formation Assay in Primary AML Cells

This assay evaluates the effect of this compound on the differentiation of primary patient-derived AML cells.[5]

Materials:

-

Fresh or frozen bone marrow or peripheral blood samples from AML patients with IDH2 R140Q mutations

-

Ficoll-Paque for mononuclear cell isolation

-

MethoCult H4434 methylcellulose-based medium

-

This compound

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

-

Plate the unfractionated nucleated cells in MethoCult medium at a density of 10^4 cells per dish.[5]

-

Add this compound directly to the medium at the desired concentration (e.g., 5 µM).[5]

-

Incubate the dishes in a humidified incubator for 13 days.[5]

-

Count the number of colonies containing at least 30 cells under a microscope.

-

Assess colony morphology to distinguish between different hematopoietic lineages.

Conclusion

This compound represents a pioneering example of a targeted therapy directed against a metabolic enzyme mutated in cancer. Its allosteric mechanism of action provides high selectivity for the IDH2 R140Q mutant, minimizing off-target effects. By potently inhibiting the production of the oncometabolite 2-HG, this compound reverses the associated epigenetic abnormalities and restores the normal process of cellular differentiation in IDH2-mutant leukemia cells. The data and protocols presented in this guide underscore the robust preclinical evidence supporting this mechanism and provide a foundation for further investigation into the therapeutic potential of targeting mutant IDH enzymes.

References

- 1. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. IDH2 Inhibitor, R140Q Somatic Mutant-Specific, this compound | 1432660-47-3 [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer [frontiersin.org]

- 11. Therapy Detail [ckb.genomenon.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

AGI-6780: A Technical Guide to its Discovery and Preclinical Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-6780 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in various cancers, including acute myeloid leukemia (AML). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed to characterize its activity and delineates its role as a pivotal tool compound that validated mutant IDH2 as a therapeutic target, paving the way for the development of next-generation inhibitors such as the FDA-approved enasidenib (AG-221).

Discovery and Development History

This compound was developed by Agios Pharmaceuticals as part of a focused effort to create targeted therapies against cancers harboring mutations in metabolic enzymes. The discovery of somatic point mutations in IDH1 and IDH2, which lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), marked a significant breakthrough in cancer metabolism research.[1] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.[2]

This compound emerged from high-throughput screening and subsequent medicinal chemistry efforts as a potent and selective inhibitor of the IDH2/R140Q mutant.[3] It served as a crucial preclinical candidate to establish proof-of-concept that inhibiting the mutant IDH2 enzyme could reverse the oncogenic effects of 2-HG and induce differentiation in cancer cells.[1][4]

While this compound demonstrated significant preclinical activity, its development did not proceed to clinical trials. Instead, insights gained from the this compound program informed the development of enasidenib (AG-221), a second-generation IDH2 inhibitor with improved pharmacokinetic properties that subsequently entered clinical trials and received FDA approval for the treatment of relapsed or refractory AML with an IDH2 mutation.

dot

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of the IDH2/R140Q mutant enzyme.[1] This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the reduction of α-ketoglutarate (α-KG) to 2-HG.[3] The inhibition is non-competitive with respect to the substrate and uncompetitive with respect to the cofactor NADPH.

The primary downstream effect of this compound is the dose-dependent reduction of intracellular 2-HG levels.[5] Elevated 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[2] By lowering 2-HG, this compound reverses the hypermethylation of histones and DNA, leading to changes in gene expression that promote cellular differentiation.[6][7]

dot

Quantitative Data

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of IDH2

| Enzyme Target | IC50 (nM) | Assay Type | Reference |

| Mutant IDH2 (R140Q) | 23 ± 1.7 | NADPH Depletion | [4][5] |

| Wild-Type IDH2 | 190 ± 8.1 | NADPH Depletion | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Target | IC50 (nM) | Endpoint | Reference |

| U87 Glioblastoma (expressing IDH2/R140Q) | 2-HG Production | 11 ± 2.6 | 2-HG Measurement | [5] |

| TF-1 Erythroleukemia (expressing IDH2/R140Q) | 2-HG Production | 18 ± 0.51 | 2-HG Measurement | [5] |

| TF-1 Erythroleukemia (expressing IDH2/R140Q) | 2-HG Reduction | EC50 of 20 | 2-HG Measurement | [6] |

Experimental Protocols

IDH2 Enzymatic Assay (NADPH Depletion)

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

-

Reagents and Materials:

-

Recombinant human IDH2/R140Q or IDH2/WT enzyme

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-Ketoglutarate (substrate)

-

NADPH (cofactor)

-

Diaphorase

-

Resazurin

-

384-well plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute to a 50X final concentration in DMSO.

-

In a 50 µL reaction mixture, combine the assay buffer, enzyme, and the diluted this compound or DMSO control.

-

Initiate the reaction by adding α-ketoglutarate and NADPH.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product resorufin.

-

Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm). The signal is proportional to the amount of NADPH remaining, and thus inversely proportional to the IDH2 enzyme activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[4][5]

-

Cellular Differentiation Assay in TF-1 Cells

This assay assesses the ability of this compound to overcome the differentiation block induced by the IDH2/R140Q mutation in the TF-1 erythroleukemia cell line.

-

Reagents and Materials:

-

TF-1 cells stably expressing IDH2/R140Q

-

RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and GM-CSF

-

This compound

-

Erythropoietin (EPO) to induce erythroid differentiation

-

Benzidine staining solution (for hemoglobin detection)

-

Flow cytometry antibodies (e.g., for CD11b, CD14)

-

-

Protocol:

-

Culture TF-1 IDH2/R140Q cells in standard growth medium.

-

Plate the cells at a defined density and treat with various concentrations of this compound (e.g., 0.2 µM and 1 µM) or DMSO control for a period of time (e.g., 4-7 days) to allow for reduction of 2-HG levels.

-

Induce differentiation by adding EPO to the culture medium.

-

Continue the culture for an additional period (e.g., 3-5 days).

-

Assess differentiation through multiple endpoints:

-

Morphological Changes: Observe changes in cell morphology consistent with differentiation using light microscopy.

-

Hemoglobin Production: Perform benzidine staining to detect hemoglobin, a marker of erythroid differentiation. Differentiated cells will stain blue.

-

Gene Expression: Analyze the expression of differentiation-specific genes, such as Kruppel-like factor 1 (KLF1) and gamma-globin (HBG), by quantitative PCR.

-

Flow Cytometry: If assessing myeloid differentiation, stain cells with antibodies against surface markers like CD11b and CD14 and analyze by flow cytometry.[2][5]

-

-

In Vivo Efficacy Studies in Mouse Models

-

Animal Models:

-

Nude mice subcutaneously xenografted with human tumor cell lines expressing IDH2/R140Q (e.g., U87 glioblastoma cells).

-

Patient-derived xenograft (PDX) models from AML patients with IDH2 mutations.

-

-

Drug Formulation and Dosing:

-

A common formulation for in vivo studies involves dissolving this compound in a vehicle suitable for oral gavage or intraperitoneal injection. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in corn oil.

-

Dosing regimens would be determined based on preliminary pharmacokinetic and tolerability studies, with a typical regimen involving daily administration.

-

-

Protocol:

-

Implant tumor cells or patient-derived tissue into immunocompromised mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound at a predetermined dose and schedule.

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, collect tumors and blood for pharmacodynamic analysis, such as measuring 2-HG levels and assessing markers of differentiation or apoptosis.

-

Protein Expression, Purification, and Crystallography of IDH2/R140Q

While a specific, detailed protocol for the co-crystallization of this compound with IDH2/R140Q is not publicly available, the general procedure would follow established methods for protein crystallography.

-

Expression and Purification:

-

The human IDH2 gene with the R140Q mutation is cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag or MBP-tag) to facilitate purification.

-

The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The affinity tag may be cleaved by a specific protease (e.g., TEV or thrombin), followed by a second round of chromatography to remove the tag and any uncleaved protein.

-

Further purification is typically achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

-

-

Crystallization:

-

The purified IDH2/R140Q protein is concentrated to a suitable level (e.g., 5-10 mg/mL).

-

The protein is incubated with a molar excess of this compound to ensure complex formation.

-

Crystallization screening is performed using various commercially available or custom-made screens, employing techniques such as sitting-drop or hanging-drop vapor diffusion.

-

Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source, and the structure is solved by molecular replacement and refined.

-

Conclusion

This compound was a pioneering preclinical compound that played an instrumental role in validating mutant IDH2 as a druggable target in oncology. Its potent and selective inhibition of the IDH2/R140Q neomorphic activity, leading to the reduction of the oncometabolite 2-HG and the subsequent reversal of epigenetic dysregulation and induction of cell differentiation, provided a strong rationale for the clinical development of IDH2 inhibitors. While this compound itself did not progress to the clinic, the knowledge and proof-of-concept it generated were critical for the successful development of enasidenib, a therapy that has provided a significant clinical benefit for patients with IDH2-mutant AML. This compound remains an important tool compound for research into the biology of IDH mutations and the development of novel therapeutic strategies.

References

- 1. IDH2 Inhibitors Gain a Wildcard Status in the Cancer Therapeutics Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of DNMT3A, TET2, and IDH1/2 Mutations in Pre-Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Cellular Target of AGI-6780: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-6780 is a potent and selective small-molecule inhibitor that has garnered significant interest in the field of oncology. This document provides an in-depth technical overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to enhance understanding.

The Primary Cellular Target: Mutant Isocitrate Dehydrogenase 2 (IDH2)

The primary cellular target of this compound is the mutant form of isocitrate dehydrogenase 2 (IDH2), specifically the R140Q variant.[1][2][3][4][5] Somatic point mutations in the active site of IDH enzymes, including IDH2, are found in a variety of human cancers, including acute myeloid leukemia (AML) and gliomas.[6] These mutations confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][6]

This compound is a potent and selective inhibitor of the IDH2 R140Q mutant.[1][3] It exhibits significantly less potency against the wild-type (WT) IDH2 enzyme, highlighting its selectivity.[1][2] This selectivity is crucial for minimizing off-target effects and toxicity in a therapeutic context.

Mechanism of Action: Allosteric Inhibition

Crystallography studies have revealed that this compound binds to an allosteric site at the dimer interface of the IDH2 R140Q enzyme.[6][7] This binding is non-competitive with respect to the substrate, isocitrate, and uncompetitive with respect to the cofactor NADPH.[8] By binding to this allosteric pocket, this compound locks the enzyme in an open, inactive conformation, thereby preventing the catalytic activity that leads to the production of 2-HG.[7]

The key steps in the mechanism of action are:

-

Binding: this compound binds to the allosteric site at the dimer interface of the mutant IDH2 enzyme.[6][7]

-

Conformational Change: This binding event induces and stabilizes an open, inactive conformation of the enzyme.[7]

-

Inhibition of 2-HG Production: The inactive conformation prevents the mutant enzyme from converting α-ketoglutarate (α-KG) to 2-HG.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Mutant IDH2 (R140Q) | 23 ± 1.7[1] |

| Wild-Type IDH2 | 190 ± 8.1[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Expressed IDH2 Mutant | IC50 (nM) for 2-HG Inhibition |

| U87 (human glioblastoma) | R140Q | 11[9] |

| TF-1 (human erythroleukemia) | R140Q | 18[9] |

Downstream Cellular Effects

The inhibition of mutant IDH2 by this compound leads to a reduction in the intracellular levels of 2-HG.[1] High levels of 2-HG are known to competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.

By reducing 2-HG levels, this compound can reverse these epigenetic changes and induce differentiation in cancer cells.[1][3] For instance, in TF-1 erythroleukemia cells and primary human AML cells, treatment with this compound has been shown to induce differentiation of immature blast cells.[3][9]

Furthermore, targeting IDH2 with this compound has been shown to increase intracellular α-ketoglutarate levels, leading to a reduction in the methylation of the STING promoter and an increase in STING expression. This, in turn, activates the type I interferon pathway, suggesting a potential role for IDH2 inhibition in enhancing cancer immunotherapy.[10]

Experimental Protocols

IDH2 Enzyme Inhibition Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by monitoring the depletion of the cofactor NADPH.

Materials:

-

Recombinant human IDH2 (R140Q or WT)

-

This compound (prepared as a 10 mM stock in DMSO)[1]

-

α-ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute to the desired final concentrations in the assay buffer.

-

In a 384-well plate, add the IDH2 enzyme, this compound (or DMSO control), and NADPH.

-

Initiate the enzymatic reaction by adding α-KG.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product, resorufin.[1]

-

Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 544 nm/590 nm).

-

The fluorescent signal is proportional to the amount of NADPH remaining, and thus inversely proportional to the IDH2 enzyme activity.

-

Calculate IC50 values by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of 2-HG in cells treated with this compound.

Materials:

-

Cells expressing mutant IDH2 (e.g., U87-IDH2 R140Q, TF-1-IDH2 R140Q)

-

This compound

-

Cell culture medium and supplements

-

Methanol

-

Water

-

Chloroform

-

LC-MS/MS system

Procedure:

-

Plate the cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO control) for a specified duration (e.g., 48 hours).

-

Harvest the cells and quench their metabolism by adding ice-cold methanol.

-

Perform metabolite extraction using a methanol/water/chloroform extraction method.

-

Separate the polar metabolites (including 2-HG) from the non-polar metabolites.

-

Analyze the polar metabolite fraction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Determine the EC50 value for 2-HG reduction by plotting the 2-HG levels against the this compound concentration.

Visualizations

Signaling Pathway of Mutant IDH2 and Inhibition by this compound

Caption: this compound allosterically inhibits mutant IDH2, blocking 2-HG production.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's in vitro efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AGI-6780: A Potent Modulator of the Epigenetic Landscape in IDH2-Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in various malignancies, including acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation. AGI-6780 is a potent and selective small-molecule inhibitor of the IDH2 R140Q mutant, one of the most common IDH2 mutations. This technical guide provides a comprehensive overview of the role of this compound in epigenetic regulation, detailing its mechanism of action, its impact on histone and DNA methylation, and the key experimental methodologies used to elucidate its function.

Introduction to IDH2 Mutations and Epigenetic Dysregulation

Isocitrate dehydrogenase (IDH) enzymes are critical components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In certain cancers, somatic point mutations in the active site of IDH2, most commonly at the R140 residue, lead to a gain-of-function activity.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG has profound effects on the epigenome. Due to its structural similarity to α-KG, 2-HG acts as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases.[2] These enzymes, which include the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases, play a crucial role in maintaining the epigenetic landscape.[2][3] Inhibition of these demethylases by 2-HG leads to global hypermethylation of both DNA and histones, which in turn alters gene expression, promotes oncogenesis, and blocks cellular differentiation.[4][5][6]

This compound: A Selective Inhibitor of Mutant IDH2

This compound is a first-in-class, potent, and selective inhibitor of the IDH2 R140Q mutant enzyme.[1] It has been instrumental in elucidating the downstream consequences of mutant IDH2 inhibition and has served as a proof-of-concept for targeting this pathway therapeutically.

Mechanism of Action

This compound exhibits an allosteric mechanism of inhibition.[1] A crystal structure of this compound complexed with the IDH2 R140Q mutant revealed that the inhibitor binds to the dimer interface of the enzyme, a site distant from the active site.[1][7] This binding locks the enzyme in an open, inactive conformation, preventing it from catalyzing the reduction of α-KG to 2-HG.[7] This allosteric binding mode contributes to its selectivity for the mutant enzyme over the wild-type (WT) IDH2.[8]

Potency and Selectivity

This compound demonstrates potent inhibition of the IDH2 R140Q mutant with high selectivity over the wild-type enzyme. The following table summarizes the key quantitative data on its inhibitory activity.

| Target | Parameter | Value | Cell Line/System |

| IDH2 R140Q | IC50 | 23 nM | Enzyme Assay |

| Wild-Type IDH2 | IC50 | 190 nM | Enzyme Assay |

| IDH2 R140Q | EC50 (2-HG reduction) | <20 nM | Cell-based Assay |

| IDH2 R140Q | IC50 (2-HG formation) | 11 nM | U87 Glioblastoma Cells |

| IDH2 R140Q | IC50 (2-HG formation) | 18 nM | TF-1 Erythroleukemia Cells |

| IDH1 R132H | IC50 | >1 mM | Enzyme Assay |

Table 1: In vitro and in-cell potency and selectivity of this compound.[9][10][11][12][13]

Reversal of Epigenetic Dysregulation by this compound

By inhibiting the production of 2-HG, this compound effectively reverses the epigenetic alterations induced by mutant IDH2. This leads to the restoration of normal histone and DNA methylation patterns and the release of the differentiation block in cancer cells.

Impact on Histone Methylation

Expression of mutant IDH2 R140Q leads to a significant increase in various histone methylation marks, including H3K4me3, H3K9me3, H3K27me3, and H3K36me3.[4][14] Treatment of IDH2 R140Q-expressing cells with this compound results in a dose-dependent and time-dependent reversal of this hypermethylation.[4][14] Notably, the reversal of histone hypermethylation is a relatively rapid process, observed within days of treatment.[5]

Impact on DNA Methylation

In addition to histone modifications, the elevated 2-HG levels in IDH2-mutant cells lead to DNA hypermethylation. This compound treatment progressively reverses this DNA hypermethylation.[4][5] This process occurs more slowly than the reversal of histone methylation, with significant changes observed over weeks of continuous treatment.[5] The demethylation occurs at specific gene loci, including those involved in hematopoietic differentiation.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound.

IDH2 Enzyme Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

Protocol:

-

Prepare a reaction mixture containing the IDH2 enzyme (mutant or wild-type), α-ketoglutarate, and NADPH in a suitable buffer.

-

Add this compound at various concentrations. A 10 mM stock solution in DMSO is typically diluted to the desired final concentration.[1][9]

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and measure the remaining NADPH concentration. This can be done by adding a catalytic excess of diaphorase and resazurin, which generates a fluorescent signal proportional to the amount of NADPH remaining.[1][9]

-

Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement

This method quantifies the intracellular levels of 2-HG in cells treated with this compound.

Protocol:

-

Culture IDH2-mutant expressing cells (e.g., TF-1 R140Q, U87 R140Q) in the presence of varying concentrations of this compound.

-

After the desired incubation period, harvest the cells and perform a metabolite extraction, typically using a methanol-based solution.

-

Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify 2-HG.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Determine the EC50 value for 2-HG reduction.

Histone Methylation Analysis by Western Blot

This technique is used to assess global changes in histone methylation marks.

Protocol:

-

Treat IDH2-mutant cells with this compound for the desired duration (e.g., 7 days).[14]

-

Isolate histones from the cell nuclei using an acid extraction protocol.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3).

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

-

Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

Cellular Differentiation Assays

These assays evaluate the ability of this compound to overcome the differentiation block in cancer cells.

Protocol (for TF-1 Erythroleukemia Cells):

-

Culture TF-1 cells expressing the IDH2 R140Q mutant.

-

Treat the cells with this compound at various concentrations in the presence of a differentiation-inducing agent, such as erythropoietin (EPO).[1][9]

-

After a suitable incubation period (e.g., 4-6 days), assess cellular differentiation. This can be done by:

-

Observing cell morphology: Differentiated cells will exhibit changes in size and granularity.

-

Staining for hemoglobin: Use a benzidine-based stain to detect hemoglobin production, a marker of erythroid differentiation.

-

Flow cytometry: Analyze the expression of cell surface markers associated with differentiation (e.g., CD11b for myeloid differentiation).

-

Visualizing the Role of this compound

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound in mutant IDH2-driven cancer.

Caption: Experimental workflow for evaluating the effects of this compound.

Caption: Logical relationship of IDH2 mutation to oncogenesis.

Conclusion

This compound has been a pivotal tool in understanding the role of mutant IDH2 in epigenetic regulation and cancer. Its ability to potently and selectively inhibit the production of the oncometabolite 2-HG leads to the reversal of aberrant histone and DNA methylation, ultimately restoring normal cellular differentiation. The preclinical data generated with this compound has paved the way for the development of clinically approved inhibitors of mutant IDH enzymes, offering a targeted therapeutic strategy for patients with IDH-mutant malignancies. This technical guide provides a foundational understanding of this compound's mechanism and the experimental approaches to study its effects, serving as a valuable resource for researchers and drug developers in the field of cancer epigenetics.

References

- 1. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 3. An Update of Epigenetic Drugs for the Treatment of Cancers and Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

- 12. caymanchem.com [caymanchem.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. researchgate.net [researchgate.net]

AGI-6780: A Technical Guide to its Impact on Histone and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of AGI-6780, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme. The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), a product of the neomorphic activity of mutant IDH2, leads to widespread epigenetic dysregulation, including the hypermethylation of histones and DNA. This compound has emerged as a critical tool for reversing these aberrant epigenetic modifications, offering a promising therapeutic strategy for cancers harboring this specific mutation, such as acute myeloid leukemia (AML).[1][2][3] This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Somatic point mutations in the IDH2 gene, particularly the R140Q mutation, confer a gain-of-function activity that results in the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the TET family of DNA hydroxylases.[2] The subsequent inhibition of these enzymes leads to the hypermethylation of histones at various residues and global DNA hypermethylation, ultimately blocking cellular differentiation and promoting oncogenesis.[2][4][5] this compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 R140Q enzyme, effectively blocking the production of 2-HG.[1] This reduction in intracellular 2-HG levels restores the activity of histone and DNA demethylases, leading to a reversal of the hypermethylation phenotype and induction of cellular differentiation.[1][2][4]

Quantitative Effects of this compound on Methylation

The following tables summarize the key quantitative data regarding the efficacy and impact of this compound on various cellular and molecular parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IDH2 R140Q) | 23 nM | Enzyme Assay | [1] |

| IC50 (IDH2 WT) | 190 nM | Enzyme Assay | [6] |

| EC50 (2-HG Reduction) | 20 nM | U87MG cells expressing IDH2 R140Q | [7] |

| 2-HG Reduction | From 21.44 µM to 0.44 µM | TF-1 R140Q cells (1 µM this compound for 7 days) | [5][8] |

Table 2: this compound-Mediated Reversal of Histone Hypermethylation

| Histone Mark | Effect of IDH2 R140Q | Effect of this compound Treatment | Cell Line | Reference |

| H3K4me3 | Increased | Dose-dependent decrease | TF-1 R140Q | [4][5][8] |

| H3K9me3 | Increased | Dose-dependent decrease | TF-1 R140Q | [4][5][8] |

| H3K27me3 | Increased | Dose-dependent decrease | TF-1 R140Q | [4][5][8] |

| H3K36me3 | Increased | Dose-dependent decrease | TF-1 R140Q | [4][5][8] |

Table 3: this compound-Mediated Reversal of DNA Hypermethylation

| Parameter | Observation | Cell Line | Treatment Conditions | Reference |

| Demethylated Probes | 271 probes demethylated | TF-1 R140Q | 1 µM this compound for 7 days | [8] |

| Demethylated Probes | 3107 probes demethylated | TF-1 R140Q | 1 µM this compound for 28 days | [8] |

| HBG Promoter Methylation | Decreased to levels of control cells | TF-1 R140Q | 7 days of this compound treatment | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of mutant IDH2 and this compound intervention.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to assess the impact of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: TF-1 erythroleukemia cells transduced with either an empty vector (pLVX control) or a vector expressing IDH2 R140Q.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 250 nM, 500 nM, 1000 nM) for specified durations (e.g., 7 to 28 days). The final DMSO concentration in the culture medium should be kept constant across all conditions, including the vehicle control.

Histone Methylation Analysis by Western Blot

-

Histone Extraction: Histones are extracted from cell nuclei using an acid extraction protocol. Briefly, nuclei are isolated, and histones are extracted with 0.2 M H2SO4.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3).

-

Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the signal is detected using an enhanced chemiluminescence (ECL) substrate.

DNA Methylation Analysis

-

Genomic DNA Extraction: Genomic DNA is isolated from cells using a commercial DNA extraction kit.

-

Bisulfite Conversion: A key step for distinguishing methylated from unmethylated cytosines. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[9]

-

Genome-Wide Methylation Analysis: The Illumina Infinium HumanMethylation450 BeadChip array or similar next-generation sequencing-based methods can be used for genome-wide DNA methylation profiling.[4][10][11]

-

Locus-Specific Methylation Analysis: For specific gene promoters like HBG, bisulfite-converted DNA can be amplified by PCR and sequenced (Sanger sequencing) or analyzed by pyrosequencing to quantify methylation at specific CpG sites.[4]

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). The antibody-histone-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for a target gene promoter (e.g., HBG) to determine the enrichment of the histone mark at that locus.[5][12][13]

Intracellular 2-HG Measurement by LC-MS/MS

-

Metabolite Extraction: Metabolites are extracted from a known number of cells using a cold solvent mixture (e.g., 80% methanol).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of 2-HG is determined by comparing the signal to a standard curve of known 2-HG concentrations.

Conclusion

This compound serves as a powerful research tool and a proof-of-concept for targeted therapy against IDH2-mutant cancers. Its ability to specifically inhibit the neomorphic activity of the IDH2 R140Q enzyme leads to a significant reduction in the oncometabolite 2-HG. This, in turn, restores the function of key epigenetic regulators, resulting in the reversal of both histone and DNA hypermethylation. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug development, facilitating further investigation into the therapeutic potential of targeting metabolic dysregulation in cancer.

References

- 1. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocitrate dehydrogenase inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Genome-Wide DNA Methylation Protocol for Epigenetics Studies | Springer Nature Experiments [experiments.springernature.com]

- 11. DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. How to Detect Histone Modifications by Sequencing? - CD Genomics [cd-genomics.com]

Structural Basis for Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 2 by AGI-6780: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in oncology, defining a new class of therapeutic targets. These mutations confer a neomorphic gain-of-function, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a pivotal role in epigenetic dysregulation and tumorigenesis. AGI-6780 was one of the first-in-class, potent, and selective small-molecule inhibitors developed to target the IDH2 R140Q mutation, a prevalent alteration in acute myeloid leukemia (AML). This technical guide provides an in-depth examination of the structural and mechanistic basis of this compound's allosteric inhibition of the mutant IDH2 enzyme. We detail the binding mode as revealed by X-ray crystallography, present quantitative biochemical data, and provide comprehensive experimental protocols for the key assays used in its characterization.

Introduction: The Role of IDH Mutations in Cancer

Isocitrate dehydrogenases are critical enzymes in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including AML, gliomas, and chondrosarcomas, specific heterozygous point mutations arise in the active sites of IDH1 (at R132) and IDH2 (commonly at R140 and R172). These mutations abrogate the enzyme's normal function and enable a new catalytic activity: the NADPH-dependent reduction of α-KG to 2-HG.[1]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases. This leads to a genome-wide hypermethylation phenotype, which blocks cellular differentiation and promotes cancer development.[1] The discovery of this oncogenic pathway spurred the development of targeted inhibitors aimed at selectively blocking the mutant IDH enzymes.

This compound: A Selective Allosteric Inhibitor of IDH2 R140Q

This compound is a cell-permeable urea sulfonamide compound identified through high-throughput screening as a potent and selective inhibitor of the IDH2 R140Q mutant enzyme.[1][2] Mechanistic studies have demonstrated that this compound acts not at the active site but through an allosteric mechanism.[1][2] It exhibits non-competitive inhibition with respect to the substrate α-KG and is uncompetitive with respect to the cofactor NADPH.[3] This allosteric mode of action is central to its selectivity and potency.

Quantitative Inhibition Profile

The inhibitory activity of this compound is characterized by slow-tight binding kinetics, meaning its potency increases with the pre-incubation time with the enzyme.[1][2] This time-dependent nature is reflected in the IC50 values.

| Target Enzyme | Pre-incubation Time | IC50 (nM) | Reference |

| IDH2 R140Q Homodimer | 1 hour | 170 | [3] |

| 16 hours | 23 ± 1.7 | [2][4][5] | |

| IDH2 R140Q/WT Heterodimer | 1 hour | 120 | [3] |

| 16 hours | 4 | [3] | |

| Wild-Type IDH2 (WT) | 1 hour | 2,700 | [3] |

| 16 hours | 190 ± 8.1 | [4][5] | |

| IDH1 R132H Mutant | 48 hours (cellular) | >100,000 | [3] |

Kinetic Binding Constants

The slow-binding kinetics of this compound with the IDH2 R140Q mutant have been quantified, revealing a rapid association and a very slow dissociation, which contributes to its long residence time and sustained inhibitory effect.[6]

| Kinetic Parameter | Value | Reference |

| k_on (Association Rate) | 5.8 x 10⁴ M⁻¹min⁻¹ | [3][6] |

| k_off (Dissociation Rate) | 8.3 x 10⁻³ min⁻¹ | [3][6] |

Structural Basis of Allosteric Inhibition

The mechanism of this compound's action was elucidated through the crystal structure of the inhibitor in complex with the human IDH2 R140Q homodimer.[1][2] The structure reveals that this compound does not bind within the catalytic active site where α-KG and NADPH bind. Instead, it occupies an allosteric pocket located at the interface between the two subunits of the IDH2 dimer.[1][2][7]

The Allosteric Binding Site

The binding of one molecule of this compound at this dimer interface is sufficient to inhibit the entire dimeric complex. The inhibitor leverages a combination of hydrophobic and polar interactions to secure its position. This binding event induces a significant conformational change, locking the enzyme in an "open," inactive state that is catalytically incompetent.[7] This conformation prevents the necessary structural rearrangements required for substrate binding and catalysis.

Mechanism of Inhibition

The allosteric binding of this compound at the dimer interface prevents the transition of the IDH2 R140Q homodimer to a closed conformation, which is essential for its catalytic activity.[7] By stabilizing this open, inactive state, this compound effectively shuts down the neomorphic production of 2-HG.[7]

Experimental Methodologies

This section details the protocols for the key experiments used to characterize the structural and functional properties of this compound.

Protein Expression and Purification of IDH2 R140Q

A robust protocol for obtaining highly pure and active IDH2 R140Q protein is essential for structural and biochemical studies.

-

Cloning and Expression: The human IDH2 cDNA (residues 40-452, omitting the mitochondrial signal peptide) containing the R140Q mutation is cloned into an expression vector (e.g., pET-SUMO or similar) with an N-terminal affinity tag (e.g., 6xHis). The plasmid is transformed into a suitable E. coli expression strain like BL21(DE3).

-

Cell Culture: A starter culture is grown overnight and used to inoculate a large volume of LB or minimal media. Cells are grown at 37°C to an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM. The culture is then incubated at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. After washing with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM), the protein is eluted with a high concentration of imidazole (e.g., 250-300 mM).

-

Tag Cleavage and Further Purification: The affinity tag is cleaved by a specific protease (e.g., Ulp1 for SUMO tags). The protein solution is then subjected to a second round of Ni-NTA chromatography to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: As a final polishing step, the protein is purified by size-exclusion chromatography using a column equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) to ensure a homogenous, dimeric protein population. Protein purity is assessed by SDS-PAGE.

IDH2 R140Q Enzymatic Activity Assay

The neomorphic activity of mutant IDH2 is measured by monitoring the consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm. To enhance sensitivity for high-throughput screening, a coupled enzymatic assay is often used.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

-

Enzyme Solution: Purified IDH2 R140Q is diluted in assay buffer to the desired final concentration (e.g., 5-10 nM).

-

Substrate/Cofactor Mix: A solution of α-KG and NADPH is prepared in assay buffer. Final concentrations in the assay are typically near their Km values (e.g., 50-100 µM NADPH, 1-5 mM α-KG).

-

Inhibitor Solution: this compound is serially diluted in DMSO to create a concentration gradient.

-

-

Assay Protocol (384-well plate format):

-

Dispense the inhibitor solution or DMSO (vehicle control) into the assay plate.

-

Add the enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 1 hour or 16 hours) at room temperature to account for slow-tight binding.

-

Initiate the reaction by adding the substrate/cofactor mix.

-

-

Detection (Coupled Assay Format):

-

After a set reaction time (e.g., 60 minutes), stop the reaction.

-

Add a detection reagent mix containing diaphorase and resazurin.

-

Diaphorase uses the remaining NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

-

Measure the fluorescence (Ex: ~544 nm, Em: ~590 nm). The signal is inversely proportional to the IDH2 R140Q activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

X-ray Crystallography of the IDH2 R140Q:this compound Complex

Determining the high-resolution structure of the enzyme-inhibitor complex is critical for understanding the molecular interactions.

-

Protein Preparation: Highly purified and concentrated (~10-20 mg/mL) IDH2 R140Q protein is used.

-

Complex Formation: The protein is incubated with a molar excess of this compound (e.g., 2- to 5-fold) and co-factors (e.g., NADP⁺ or NADPH and a divalent cation like Ca²⁺ or Mg²⁺) for at least one hour on ice to ensure complex formation.

-

Crystallization Screening: The protein-inhibitor complex is subjected to sparse-matrix screening using vapor diffusion methods (hanging or sitting drop). Small drops of the complex are mixed with a variety of crystallization reagents and equilibrated against a larger reservoir of the reagent.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain large, single, well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol or other cryoprotectants) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed, integrated, and scaled. The structure is solved by molecular replacement using a known IDH2 structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the observed electron density map.

Conclusion

This compound provides a compelling case study in the power of structure-guided drug design for targeting a novel class of cancer-associated enzymes. Its allosteric mechanism, which locks the mutant IDH2 R140Q enzyme in an inactive conformation, offers high selectivity and potent inhibition of the oncogenic production of 2-HG. The detailed structural and biochemical understanding of this interaction has not only validated mutant IDH2 as a druggable target but has also paved the way for the development of next-generation inhibitors that are now clinically approved for the treatment of AML. The methodologies outlined in this guide represent the foundational experimental approaches required for the discovery and characterization of such targeted allosteric modulators in modern drug development.

References

- 1. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. IDH2 Inhibitor, R140Q Somatic Mutant-Specific, this compound [sigmaaldrich.com]

- 4. rcsb.org [rcsb.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

AGI-6780: A Technical Guide to its Selective Inhibition of Mutant IDH2 R140Q

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AGI-6780, a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG), produced by this mutant enzyme, is a key driver in various cancers, including acute myeloid leukemia (AML). This compound has demonstrated significant preclinical efficacy in reducing 2-HG levels and inducing cellular differentiation in cancer cells harboring the IDH2 R140Q mutation. This document details the selectivity of this compound, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Analysis of this compound Selectivity

This compound exhibits a notable selectivity for the mutant IDH2 R140Q enzyme over the wild-type (WT) IDH2 enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Enzyme/Cell Line | IC50 Value | Reference |

| Biochemical Assays | ||

| IDH2 R140Q Mutant | 23 ± 1.7 nM | [1][2][3][4][5] |

| Wild-Type IDH2 | 190 ± 8.1 nM | [1][2][4][5] |

| IDH1 R132H Mutant | > 1 mM | [1] |

| Cell-Based Assays | ||

| U87 Glioblastoma cells expressing IDH2 R140Q | 11 ± 2.6 nM | [1] |

| TF-1 Erythroleukemia cells expressing IDH2 R140Q | 18 ± 0.51 nM | [1] |

The data clearly demonstrates that this compound is significantly more potent against the IDH2 R140Q mutant compared to the wild-type enzyme, with an approximate 8-fold selectivity in biochemical assays.[1][2] This selectivity is maintained in cellular contexts, effectively reducing 2-HG production in cancer cells expressing the mutant enzyme.[1]

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the IDH2 enzyme that is distinct from the active site.[2][6] Structural studies have revealed that this compound binds at the dimer interface of the IDH2 R140Q enzyme.[2][5] This binding event locks the enzyme in an inactive "open" conformation, which prevents the necessary conformational changes for catalysis to occur.[2] This allosteric mechanism is key to its selectivity, as the conformation of the dimer interface differs between the mutant and wild-type enzymes.[2]

Caption: Allosteric inhibition of IDH2 R140Q by this compound.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Biochemical Assay: NADPH Depletion Assay

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

Principle: The conversion of α-ketoglutarate (α-KG) to 2-HG by mutant IDH2 consumes NADPH. The remaining NADPH at the end of the reaction is proportional to the inhibition of the enzyme.

Protocol:

-

Reagent Preparation:

-

Reaction Mixture:

-

Prepare a 50 μL reaction mixture containing the IDH2 R140Q or wild-type IDH2 enzyme, α-KG, and NADPH in a suitable buffer.[1]

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period.

-

-

Measurement of NADPH:

-

Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin.[1][7]

-

Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product resorufin.

-

Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm).[7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the NADPH depletion biochemical assay.

Cell-Based Assay: 2-HG Reduction in IDH2 R140Q-Expressing Cells

This assay quantifies the ability of this compound to penetrate cells and inhibit the production of 2-HG by the mutant IDH2 enzyme.

Principle: Treatment of cells expressing IDH2 R140Q with this compound will lead to a dose-dependent decrease in intracellular 2-HG levels.

Protocol:

-

Cell Culture:

-

Culture human glioblastoma U87 or TF-1 erythroleukemia cells engineered to express the IDH2 R140Q mutant.

-

-

Compound Treatment:

-

Plate the cells and treat with various concentrations of this compound for 48 hours.[1]

-

-

Measurement of 2-HG:

-

Harvest the cells and extract the metabolites.

-

Quantify the intracellular concentration of (R)-2-hydroxyglutarate using a suitable method, such as mass spectrometry.

-

-

Data Analysis:

-

Determine the EC50 value, the concentration of this compound that causes a 50% reduction in 2-HG levels, by plotting the 2-HG concentration against the this compound concentration.

-

Cellular Differentiation Assay in Primary AML Cells

This assay assesses the ability of this compound to induce differentiation in primary cancer cells, a key therapeutic outcome.

Principle: Inhibition of mutant IDH2 by this compound can reverse the differentiation block observed in IDH2 R140Q-mutant AML cells.

Protocol:

-

Cell Isolation:

-

Isolate primary bone marrow cells from AML patients with the IDH2 R140Q mutation.

-

-

Colony Formation Assay:

-

Incubation and Analysis:

Caption: Workflow for assessing cellular differentiation in primary AML cells.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of the IDH2 R140Q mutant enzyme. Its mechanism of action, involving the stabilization of an inactive enzyme conformation, provides a strong basis for its selectivity over the wild-type enzyme. The robust biochemical and cellular assays detailed in this guide are essential tools for the continued investigation and development of targeted therapies against IDH-mutant cancers. The preclinical data for this compound provides a compelling proof-of-concept for the therapeutic potential of inhibiting mutant IDH2 to induce differentiation in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Preclinical Profile of AGI-6780 in Acute Myeloid Leukemia (AML) Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of AGI-6780, a first-in-class, selective, allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutation, in the context of Acute Myeloid Leukemia (AML). This compound was developed by Agios Pharmaceuticals as a targeted therapy for cancers harboring this specific mutation.[1][2] This document synthesizes available data on its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

Mutations in the IDH2 enzyme, particularly at the R140 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in hematopoietic differentiation, a key driver of AML pathogenesis.[5][6][7]

This compound is a potent and selective small molecule that allosterically binds to the dimer interface of the mutant IDH2/R140Q enzyme.[3][8][9] This binding locks the enzyme in an open, inactive conformation, thereby inhibiting the production of 2-HG.[9][10] The reduction in intracellular 2-HG levels is hypothesized to restore normal histone and DNA methylation patterns, ultimately leading to the differentiation of AML blasts.[1][11]

Quantitative In Vitro Efficacy

The preclinical evaluation of this compound has demonstrated its potency and selectivity in various AML cell models. The following tables summarize the key quantitative data from these studies.

| Enzyme Inhibition | IC50 (nM) | Reference |

| IDH2/R140Q mutant | 23 ± 1.7 | [8][12] |

| IDH2 Wild-Type (WT) | 190 ± 8.1 | [8][12] |

| Cell-Based Activity | Cell Line | IC50 / EC50 (nM) | Assay | Reference |

| 2-HG Reduction | TF-1/R140Q | <20 | 2-HG levels in cell lines | [13] |

| 2-HG Reduction | U87 (glioblastoma) expressing IDH2/R140Q | 11 ± 2.6 | 2-HG levels in cell lines | [12] |

| 2-HG Reduction | TF-1 expressing IDH2/R140Q | 18 ± 0.51 | 2-HG levels in cell lines | [12] |

| Selectivity vs. IDH1 mutant | IDH1/R132H | >1 mM | 2-HG levels in cell lines | [12] |

In Vivo Studies

A notable limitation in the preclinical development of this compound is the lack of reported in vivo studies.[1][11] The subsequent development and successful clinical translation of enasidenib (AG-221), a derivative of this compound, for the treatment of relapsed or refractory AML with IDH2 mutations, limited the further clinical progression of this compound.[1][11][14] Enasidenib has demonstrated efficacy in reducing 2-HG levels and inducing differentiation in in vivo xenograft models of human AML.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used in the in vitro evaluation of this compound.

IDH Enzyme Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH by quantifying the depletion of the cofactor NADPH.

-

Preparation of Reagents : this compound is prepared as a 10 mM stock solution in DMSO and then diluted to the desired final concentrations.

-

Reaction Mixture : The assay is typically performed in a 50 μL reaction volume containing the IDH enzyme (either mutant or wild-type).

-

Measurement : The conversion of α-ketoglutarate to 2-hydroxyglutarate by the mutant IDH2 enzyme consumes NADPH. The remaining NADPH at the end of the reaction is measured by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product resorufin.

-

Detection : The fluorescence of resorufin is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm. The signal is inversely proportional to the IDH enzyme activity.[8][16]

Cellular 2-HG Measurement

This assay quantifies the intracellular levels of the oncometabolite 2-HG in response to this compound treatment.

-

Cell Culture and Treatment : AML cell lines (e.g., TF-1 erythroleukemia cells engineered to express IDH2/R140Q) are cultured under standard conditions.[8] Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).[12]

-

Metabolite Extraction : Intracellular metabolites are extracted from the cells, typically using a methanol-based lysis buffer.

-

Quantification by LC-MS : The levels of 2-HG in the cell extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).[5]

AML Cell Differentiation Assays